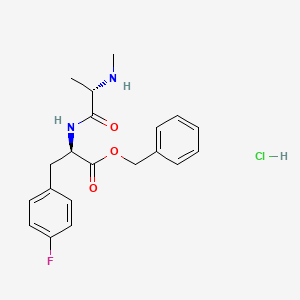

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride

CAS No.: 874336-39-7

Cat. No.: VC4822114

Molecular Formula: C20H24ClFN2O3

Molecular Weight: 394.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874336-39-7 |

|---|---|

| Molecular Formula | C20H24ClFN2O3 |

| Molecular Weight | 394.87 |

| IUPAC Name | benzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride |

| Standard InChI | InChI=1S/C20H23FN2O3.ClH/c1-14(22-2)19(24)23-18(12-15-8-10-17(21)11-9-15)20(25)26-13-16-6-4-3-5-7-16;/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24);1H/t14-,18+;/m0./s1 |

| Standard InChI Key | RRURIYQUSGSYAX-QLOBERJESA-N |

| SMILES | CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

N-Methyl-D-alanyl moiety: A D-configured alanine derivative with a methyl group substituent on the nitrogen atom, which reduces peptide backbone flexibility and enhances proteolytic resistance .

-

4-Fluoro-D-phenylalanine: A fluorinated aromatic amino acid with a fluorine atom at the para position of the benzene ring. Fluorination modulates electronic properties and improves lipid solubility, often enhancing receptor binding affinity .

-

Phenylmethyl ester hydrochloride: A benzyl ester group that acts as a protecting group for the carboxylic acid, with a hydrochloride counterion improving solubility in polar solvents .

The IUPAC name, benzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate hydrochloride, reflects its stereochemical complexity, with specific R and S configurations at chiral centers.

Table 1: Physicochemical Properties of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine Phenylmethyl Ester Hydrochloride

Stereochemical Significance

The exclusive use of D-amino acids distinguishes this compound from naturally occurring L-configured peptides. D-amino acids resist enzymatic degradation by proteases, making the compound suitable for in vivo applications where prolonged half-life is critical . The para-fluoro substitution on phenylalanine further enhances stability by introducing steric and electronic effects that hinder oxidative metabolism .

Synthesis and Manufacturing

Peptide Coupling Strategies

The synthesis typically involves sequential peptide coupling and esterification steps:

-

Formation of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine:

-

Esterification with Benzyl Alcohol:

-

Hydrochloride Salt Formation:

-

The final product is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt, enhancing crystallinity and stability.

-

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Peptide Coupling | EDC, HOBt, DIPEA, DMF, 0°C | 68–72 |

| Esterification | Benzyl bromide, TEA, CH₂Cl₂ | 85–90 |

| Salt Formation | HCl in Et₂O, 25°C | 95 |

Challenges in Large-Scale Production

-

Racemization Risk: The basic conditions during esterification may induce epimerization at chiral centers, necessitating strict temperature control .

-

Purification Complexity: The hydrochloride salt’s hygroscopic nature complicates lyophilization, requiring anhydrous solvents for crystallization.

Applications in Pharmaceutical Research

Peptide-Based Drug Development

This compound serves as a building block in protease-resistant peptide therapeutics. For example:

-

Antimicrobial Peptides (AMPs): Incorporation of D-amino acids and fluorinated residues enhances stability against bacterial proteases, improving efficacy against biofilm-forming pathogens like Pseudoalteromonas spp. .

-

G Protein-Coupled Receptor (GPCR) Ligands: Fluorinated aromatic residues augment binding affinity to hydrophobic receptor pockets, as demonstrated in angiotensin II receptor analogs .

Biochemical Probes

The para-fluoro group enables NMR studies to track peptide conformational changes in real time . Additionally, the benzyl ester permits controlled release of active peptides via enzymatic cleavage in targeted drug delivery systems.

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, safety goggles |

| Storage | Airtight container, 2–8°C |

| Disposal | Incineration at licensed facilities |

Future Directions

Expanding Therapeutic Applications

-

Oncology: Fluorinated peptides could target hypoxic tumor microenvironments, leveraging fluorine’s lipophilicity for improved tissue penetration .

-

Neurodegenerative Diseases: D-amino acid peptides may inhibit β-amyloid aggregation in Alzheimer’s models .

Synthetic Methodology Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume